molecular formula C16H14N6O2 B2974644 (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903304-08-4

(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2974644
CAS No.: 1903304-08-4
M. Wt: 322.328
InChI Key: ITGRGIWCQLQEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a complex organic compound. It contains a tetrazole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a pyridin-3-yloxy group and an azetidin-1-yl group .

Scientific Research Applications

Antimicrobial Activity

Research on similar compounds, such as derivatives of pyrazolines and pyridines, has shown significant antimicrobial activity. For instance, a study by Kumar et al. (2012) synthesized a series of compounds which demonstrated antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole, particularly compounds containing methoxy groups that showed high antimicrobial activity (Kumar et al., 2012).

Optical and Electronic Properties

A study by Volpi et al. (2017) explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which displayed remarkable Stokes' shift range and quantum yields, indicating their potential in creating luminescent materials for low-cost applications (Volpi et al., 2017).

Antimycobacterial Activity

Sidhaye et al. (2011) focused on the synthesis of nicotinic acid hydrazide derivatives, showing promising results in antimycobacterial activity, which suggests potential applications in treating tuberculosis and related bacterial infections (Sidhaye et al., 2011).

Anticancer Activity

Research into the anticancer properties of related compounds is also notable. A study by Kong et al. (2018) on naphthyridine derivatives found that a novel compound induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, highlighting the nuanced potential of such compounds in cancer treatment (Kong et al., 2018).

Properties

IUPAC Name

(3-pyridin-3-yloxyazetidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c23-16(12-3-1-4-13(7-12)22-11-18-19-20-22)21-9-15(10-21)24-14-5-2-6-17-8-14/h1-8,11,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGRGIWCQLQEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.